molecular formula C8H6BrCl2NO B067282 N-(4-bromo-2-chlorophenyl)-2-chloroacetamide CAS No. 195372-57-7

N-(4-bromo-2-chlorophenyl)-2-chloroacetamide

Cat. No. B067282
CAS RN: 195372-57-7
M. Wt: 282.95 g/mol
InChI Key: CHGAKXUQWOXUKE-UHFFFAOYSA-N
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Description

“N-(4-bromo-2-chlorophenyl)-2-chloroacetamide” is a chemical compound with the molecular formula C8H7BrClNO . It is used as an intermediate for pharmaceuticals .


Molecular Structure Analysis

The molecular structure of “N-(4-bromo-2-chlorophenyl)-2-chloroacetamide” consists of a bromine atom and a chlorine atom attached to a phenyl ring, which is further connected to an acetamide group .


Physical And Chemical Properties Analysis

“N-(4-bromo-2-chlorophenyl)-2-chloroacetamide” has a density of 1.6±0.1 g/cm3, a boiling point of 367.8±32.0 °C at 760 mmHg, and a flash point of 176.2±25.1 °C . It has a molar refractivity of 53.1±0.3 cm3, a polar surface area of 29 Å2, and a molar volume of 150.7±3.0 cm3 .

Safety and Hazards

“N-(4-bromo-2-chlorophenyl)-2-chloroacetamide” may cause skin irritation, serious eye irritation, and respiratory irritation . It should be handled with appropriate safety measures, including wearing protective gloves, clothing, and eye/face protection .

Future Directions

As “N-(4-bromo-2-chlorophenyl)-2-chloroacetamide” is used as an intermediate for pharmaceuticals , future research could focus on exploring its potential applications in drug synthesis and development.

Mechanism of Action

Mode of Action

The mode of action of N-(4-bromo-2-chlorophenyl)-2-chloroacetamide is currently unknown. It’s important to note that the mode of action of a compound refers to how it interacts with its target and the resulting changes that occur. This typically involves binding to a specific receptor or enzyme, which then triggers a series of biochemical reactions .

properties

IUPAC Name

N-(4-bromo-2-chlorophenyl)-2-chloroacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrCl2NO/c9-5-1-2-7(6(11)3-5)12-8(13)4-10/h1-3H,4H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHGAKXUQWOXUKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)Cl)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrCl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30391251
Record name N-(4-bromo-2-chlorophenyl)-2-chloroacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30391251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

195372-57-7
Record name N-(4-bromo-2-chlorophenyl)-2-chloroacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30391251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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